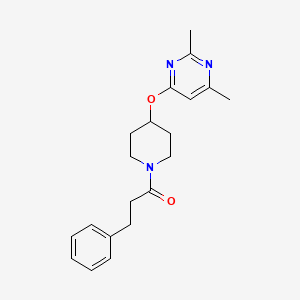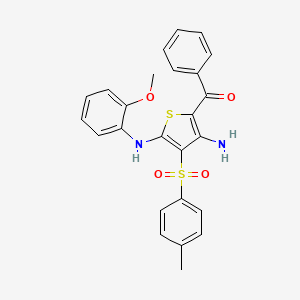
1-(4-Piperidinyl)-L-proline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of 1-(4-Piperidinyl)-L-proline dihydrochloride, there are methods for the synthesis of related piperidine derivatives. For instance, a rhodium-catalysed reductive transamination reaction has been reported for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts .科学的研究の応用
Catalytic Applications in Organic Synthesis
1-(4-Piperidinyl)-L-proline dihydrochloride has demonstrated notable applications in organic synthesis. For instance, L-proline/piperidine was identified as a superior recyclable catalyst system in the condensation of acetone to prepare mesityl oxide, an important intermediate in the chemical industry. The catalyst system, when bound onto polymer resin, enhanced selectivity and reduced catalyst loss, showcasing its potential as an alternative to traditional inorganic catalysts under mild and neutral conditions (Xu et al., 2015). Similarly, N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, synthesized through a facile process involving this compound, served as potential stereoselective catalysts, emphasizing the compound's role in catalyzing important chemical transformations (Tian et al., 2012).
Chemical Synthesis and Material Applications
The compound has been utilized in the regioselective one-pot synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, showcasing its versatility in creating complex molecular structures. The highest regioselectivity was achieved by L-proline, highlighting the compound's significance in achieving desired outcomes in chemical reactions (Ladani & Patel, 2015). Moreover, this compound was instrumental in the synthesis of piperidine and hydroxypiperidine analogs of nucleosides. Despite the absence of significant biological activity, the study contributes to the understanding of the compound's potential in synthesizing nucleoside analogs (Kovačková et al., 2011).
Biological and Pharmacological Research
In the field of biology and pharmacology, this compound showed promising results in the discovery of antimycobacterial spiro-piperidin-4-ones. One specific compound exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, underscoring the compound's potential in medicinal chemistry and drug discovery (Kumar et al., 2008). Additionally, L-proline nitrate, including the piperidine structure, was used as a recyclable and green catalyst for synthesizing highly functionalized piperidines, emphasizing the compound's eco-friendly applications in pharmaceutical synthesis (Agrawal et al., 2015).
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-(4-Piperidinyl)-L-proline dihydrochloride, is an important task of modern organic chemistry .
作用機序
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For example, some piperidine derivatives have been found to inhibit NLRP3, a protein complex involved in the immune response .
Mode of Action
The exact mode of action can vary depending on the specific piperidine derivative and its target. For instance, in the case of NLRP3 inhibitors, these compounds may prevent the assembly or activation of the NLRP3 inflammasome, thereby modulating the immune response .
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their targets. In the case of NLRP3 inhibitors, they can affect the inflammatory response by modulating the production of cytokines .
Result of Action
The molecular and cellular effects of piperidine derivatives can be diverse. For instance, NLRP3 inhibitors can reduce inflammation by decreasing the production of pro-inflammatory cytokines .
特性
IUPAC Name |
(2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.2ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;;/h8-9,11H,1-7H2,(H,13,14);2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHVJGFQYVCGD-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCNCC2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2597277.png)



![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2597287.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2597290.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2597292.png)
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2597294.png)
![N-(1,3-Benzodioxol-4-ylmethyl)-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2597295.png)